molecular formula C21H21O7+ B1246408 3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium

3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium

Cat. No. B1246408
M. Wt: 385.4 g/mol
InChI Key: MEQJMMBFNYEOGP-GQUPQBGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthocyanin 3'-O-beta-D-glucoside is an anthocyanidin glycoside.

Scientific Research Applications

Crystal Structure Analysis

The compound 3-(beta-D-glucopyranosyloxy)-2-phenyl-1-benzopyrylium, found in nature, was analyzed for its crystal structure. It was isolated from Argemone mexicana Linn. and displayed specific molecular arrangements and interactions, including O-H…O hydrogen bonds and C-H…π and π-π interactions, which are essential for understanding its physical and chemical properties (Anthal et al., 2012).

Solvent Effects in Chemical Reactions

This compound's behavior in various solvents was studied to understand how solvent choice impacts the isomer ratio in the reaction product. The study provided insights into the molecular interactions and reactivity of 3-(beta-D-glucopyranosyloxy)-2-phenyl-1-benzopyrylium in different chemical environments (Yeh & Gilbert, 1973).

Flavonoid Glycosides and Antioxidant Activity

Flavonoid glycosides related to 3-(beta-D-glucopyranosyloxy)-2-phenyl-1-benzopyrylium have been isolated and shown to possess antioxidant properties. These findings are crucial for potential applications in pharmacology and the development of health supplements (Çalış et al., 1999).

Glycosylation Studies

Research on glycosylation using derivatives of 3-(beta-D-glucopyranosyloxy)-2-phenyl-1-benzopyrylium contributes to a deeper understanding of carbohydrate chemistry, particularly in the formation of glycosidic bonds. This knowledge is instrumental in synthesizing complex carbohydrates and studying their biological roles (Crich & Jayalath, 2005).

properties

Product Name

3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium

Molecular Formula

C21H21O7+

Molecular Weight

385.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylchromenylium-3-yl)oxyoxane-3,4,5-triol

InChI

InChI=1S/C21H21O7/c22-11-16-17(23)18(24)19(25)21(28-16)27-15-10-13-8-4-5-9-14(13)26-20(15)12-6-2-1-3-7-12/h1-10,16-19,21-25H,11H2/q+1/t16-,17-,18+,19-,21-/m1/s1

InChI Key

MEQJMMBFNYEOGP-GQUPQBGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium
Reactant of Route 2
3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium
Reactant of Route 3
3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium
Reactant of Route 4
3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium
Reactant of Route 5
3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium
Reactant of Route 6
3-(beta-D-Glucopyranosyloxy)-2-phenyl-1-benzopyrylium

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